8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline
Overview
Description
8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline is a versatile small molecule scaffold that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of ethyl vinyl ether or ethyl vinyl sulfide with N-arylaldimine in the presence of Lewis acidic catalysts such as boron trifluoride etherate (BF3.OEt2) to obtain substituted tetrahydroquinolines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the formation of stable complexes between certain proteins, leading to the modulation of biological processes. This can be particularly relevant in the context of neurodegenerative diseases, where the inhibition of protein complexes can prevent the hyperphosphorylation of tau protein .
Comparison with Similar Compounds
8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroquinoline: A basic scaffold used in various chemical syntheses.
8-Fluoro-1,2,3,4-tetrahydroquinoline: Similar in structure but lacks the bromine atom.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Another related compound with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological and chemical properties.
Properties
IUPAC Name |
8-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h3-4,12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFGRSNUEIGIJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(C=C2)F)Br)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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